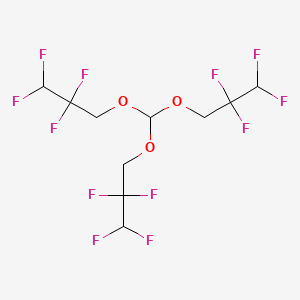

Tris(2,2,3,3-tetrafluoropropyl)orthoformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

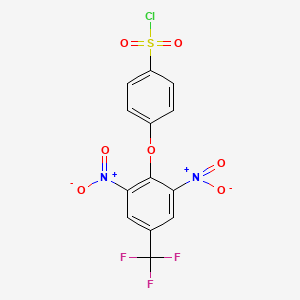

Tris(2,2,3,3-tetrafluoropropyl)orthoformate is a biochemical compound with the CAS number 21983-88-0 . It has a molecular weight of 406.17 and its IUPAC name is 3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F12O3/c11-4(12)8(17,18)1-23-7(24-2-9(19,20)5(13)14)25-3-10(21,22)6(15)16/h4-7H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .Scientific Research Applications

Application in Lithium-Ion Batteries

Tris(2,2,3,3-tetrafluoropropyl)orthoformate, a derivative of triethyl orthoformate, has been explored in the field of lithium-ion batteries. A study found that triethyl orthoformate can suppress the co-intercalation of solvated lithium-ions into the graphite layer of batteries. This results in the formation of an effective solid electrolyte interphase (SEI) film, which enhances the performance of lithium-ion batteries with graphite anodes (Wang, Huang, & Jia, 2006).

Role in Organic Synthesis and Catalysis

The compound and its related derivatives have applications in organic synthesis and catalysis. Tris(pentafluorophenyl)boron, a similar compound, has been used as a Lewis acid catalyst in various organic reactions such as the aldol-type and Michael reactions of silyl enol ethers, allylation reactions, and the Diels–Alder reaction of dienes with α,β-unsaturated aldehydes (Ishihara, Hanaki, Funahashi, Miyata, & Yamamoto, 1995).

Potential in Energetic Materials

Research into fluorodinitroethyl ortho-carbonate and orthoformate, compounds structurally related to this compound, has highlighted their potential as high-energy dense oxidizers. These compounds demonstrate desirable properties such as high heats of formation and suitable detonation parameters for use in energetic formulations (Klapötke, Krumm, Moll, Rest, & Sućeska, 2014).

Miscellaneous Applications

This compound and its analogs have found various other applications in the field of chemistry. For instance, tris(pentafluorophenyl)boron has been used as a catalyst in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, showcasing its versatility in different chemical processes (Erker, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F12O3/c11-4(12)8(17,18)1-23-7(24-2-9(19,20)5(13)14)25-3-10(21,22)6(15)16/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBQYOZVQCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2423070.png)

![5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole](/img/structure/B2423076.png)

![7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2423081.png)

![[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2423085.png)

![2-Chloro-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B2423087.png)